molecular formula C9H6N2O B12905124 5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one

5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one

Cat. No.: B12905124
M. Wt: 158.16 g/mol
InChI Key: ONFYCCVRHMDHCY-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one typically involves the condensation of pyrrole derivatives under specific conditions. One common method involves the reaction of pyrrole with aldehydes or ketones in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride.

    Solvent: Solvents like ethanol or dichloromethane.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the electron-rich pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its application, such as its role in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2H-Pyrrol-2-ylidene)methyl)-1H-pyrrole
  • 3,5-Dimethyl-2H-pyrrol-2-ylidene derivatives
  • Difluoro{2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N)methyl]-3,5-dimethyl-1H-pyrrolato-N}boron

Uniqueness

5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

5-[(E)-pyrrol-2-ylidenemethyl]pyrrol-2-one

InChI

InChI=1S/C9H6N2O/c12-9-4-3-8(11-9)6-7-2-1-5-10-7/h1-6H/b7-6+

InChI Key

ONFYCCVRHMDHCY-VOTSOKGWSA-N

Isomeric SMILES

C1=C/C(=C\C2=NC(=O)C=C2)/N=C1

Canonical SMILES

C1=CC(=CC2=NC(=O)C=C2)N=C1

Origin of Product

United States

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